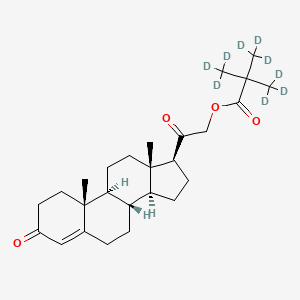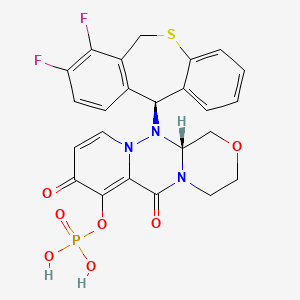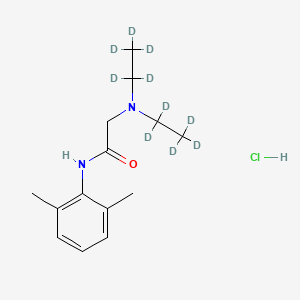
Lidocaine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lidocaine-d10 Hydrochloride is a deuterated form of Lidocaine Hydrochloride, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used as a local anesthetic and antiarrhythmic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of Lidocaine. The process typically starts with the synthesis of Lidocaine, which is then subjected to deuterium exchange reactions. The key steps include:
Synthesis of Lidocaine: This involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with diethylamine to yield Lidocaine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions: Lidocaine-d10 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of Lidocaine-d10 to its N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert Lidocaine-d10 back to its parent amine form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lidocaine-d10 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Lidocaine without altering its pharmacological properties.
Biology: Employed in studies involving the interaction of Lidocaine with biological membranes and proteins.
Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Lidocaine in various formulations.
Mecanismo De Acción
Lidocaine-d10 Hydrochloride exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the stabilization of the neuronal membrane .
Comparación Con Compuestos Similares
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d10 Hydrochloride, widely used as a local anesthetic and antiarrhythmic agent.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action compared to Lidocaine.
Prilocaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C14H23ClN2O |
|---|---|
Peso molecular |
280.86 g/mol |
Nombre IUPAC |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2; |
Clave InChI |
IYBQHJMYDGVZRY-OCNRKMBFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


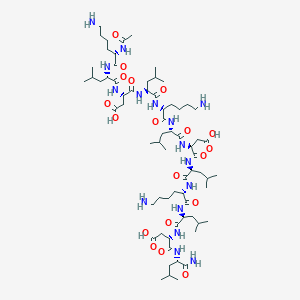
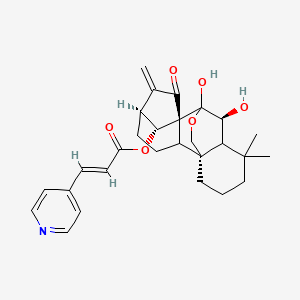
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
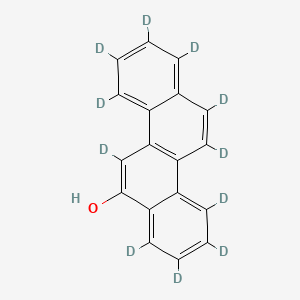

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



